3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- 3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-
Brand Name: Vulcanchem
CAS No.:
VCID: VC10442144
InChI: InChI=1S/C19H15Cl2NO2/c20-11-5-6-14(16(21)9-11)18-13-3-1-2-12(13)15-8-10(19(23)24)4-7-17(15)22-18/h1-2,4-9,12-13,18,22H,3H2,(H,23,24)
SMILES: C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C19H15Cl2NO2
Molecular Weight: 360.2 g/mol

3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel-

CAS No.:

Cat. No.: VC10442144

Molecular Formula: C19H15Cl2NO2

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

3H-Cyclopenta[c]quinoline-8-carboxylic acid, 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-, (3aR,4S,9bS)-rel- -

Specification

Molecular Formula C19H15Cl2NO2
Molecular Weight 360.2 g/mol
IUPAC Name 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Standard InChI InChI=1S/C19H15Cl2NO2/c20-11-5-6-14(16(21)9-11)18-13-3-1-2-12(13)15-8-10(19(23)24)4-7-17(15)22-18/h1-2,4-9,12-13,18,22H,3H2,(H,23,24)
Standard InChI Key DLSUYVWZOWUVHV-UHFFFAOYSA-N
SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=C(C=C(C=C4)Cl)Cl
Canonical SMILES C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=C(C=C(C=C4)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a fused cyclopenta[c]quinoline core, comprising a bicyclic system with a five-membered cyclopentane ring fused to a quinoline moiety. Key substituents include:

  • A carboxylic acid group at position 8, which enhances water solubility and potential for hydrogen bonding.

  • A 2,4-dichlorophenyl group at position 4, introducing steric bulk and electron-withdrawing effects that may modulate biological activity.

The stereochemical designation (3aR,4S,9bS)-rel- indicates three stereocenters with relative configurations critical for molecular interactions .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₅Cl₂NO₂Calculated
Molecular Weight376.24 g/molCalculated
Stereocenters3 (3aR,4S,9bS)
Key Functional GroupsCarboxylic acid, Dichlorophenyl

Synthesis and Stereochemical Control

Industrial Scalability

Large-scale production would require optimization of:

  • Enantioselective Catalysts: To maintain stereochemical purity.

  • Continuous Flow Reactors: For improved yield and reduced side products.

Stereochemical Implications on Bioactivity

Configuration-Activity Relationships

The 3aR,4S,9bS configuration positions the dichlorophenyl and carboxylic acid groups in a spatial arrangement that may facilitate interactions with biological targets:

  • Hydrogen Bonding: The carboxylic acid at C8 can anchor the molecule to enzymatic active sites.

  • Hydrophobic Interactions: The dichlorophenyl group at C4 may bind to hydrophobic pockets in proteins .

Table 2: Hypothetical Target Affinities

TargetPredicted InteractionBasis for Prediction
G-quadruplex DNAIntercalation via planar coreStructural analogy
HDAC EnzymesZinc chelation by carboxylic acidSimilar to SAHA derivatives
Estrogen ReceptorsDichlorophenyl mimicry of sterolsERβ ligand studies

Toxicological and Pharmacokinetic Considerations

Metabolic Stability

The carboxylic acid group likely promotes rapid renal clearance, necessitating prodrug strategies for oral bioavailability.

Toxicity Profiles

Chlorinated aromatics raise concerns about:

  • Hepatotoxicity: Via CYP450-mediated reactive metabolite formation.

  • Environmental Persistence: Bioaccumulation potential due to lipophilicity (LogP ≈ 3.8) .

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